[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid
Description
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid is a nitro-substituted aromatic compound featuring an isopropyl group, a nitrobenzyl moiety, and an acetic acid functional group.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-9(2)13(8-12(15)16)7-10-3-5-11(6-4-10)14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUQBCGWDUVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
4-Nitrobenzaldehyde reacts with isopropylamine in dry ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄). The reaction achieves a 93% yield of (4-nitrophenyl)methylamine as a yellow oil.
Table 1: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry ethanol |
| Temperature | Room temperature (RT) |
| Reducing Agent | NaBH₄ (2.0 eq) |
| Reaction Time | 2 hours |
| Yield | 93% |
The product is characterized via LC-MS (m/z 195 [M+H]⁺) and ¹H NMR, confirming the formation of the secondary amine.
Nucleophilic Substitution with Ethyl Isocyanatoacetate
The intermediate amine undergoes nucleophilic substitution with ethyl isocyanatoacetate to form the ethyl ester derivative, a precursor to the target compound.
Coupling Reaction Mechanism
The reaction employs HATU (1.4 eq) as a coupling agent and DIPEA (1.5 eq) as a base in DMF. The amine reacts with ethyl isocyanatoacetate at room temperature for 18 hours, yielding ethyl 2-({(4-nitrophenyl)methylcarbamoyl}amino)acetate with 99% efficiency.
Table 2: Coupling Reaction Optimization
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 18 hours |
| Yield | 99% |
The ester intermediate is purified via liquid-liquid extraction (EtOAc/water) and characterized by ¹H NMR, showing distinct peaks for the ethyl ester group (δ 4.09 ppm) and acetamide protons (δ 3.76 ppm).
Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester to produce this compound.
Alkaline Hydrolysis Conditions
The ester is treated with lithium hydroxide (LiOH·H₂O) in a THF/MeOH/water mixture (1:1:1) at room temperature for 2 hours. Acidification with HCl precipitates the carboxylic acid, which is extracted into EtOAc and dried over MgSO₄.
Table 3: Hydrolysis Reaction Data
| Parameter | Value |
|---|---|
| Base | LiOH·H₂O (5.0 eq) |
| Solvent System | THF/MeOH/H₂O (1:1:1) |
| Reaction Time | 2 hours |
| Yield | 95% (after acidification) |
The product is confirmed via LC-MS (m/z 282 [M+H]⁺) and ¹³C NMR, with a carbonyl carbon signal at δ 171.45 ppm.
Alternative Synthetic Routes and Modifications
Solid-Phase Synthesis
Recent advancements suggest potential for solid-phase synthesis using Wang resin-bound intermediates, though this remains unexplored for this compound.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: [Isopropyl-(4-amino-benzyl)-amino]-acetic acid.
Substitution: Various substituted benzyl derivatives.
Oxidation: [Carboxyl-(4-nitro-benzyl)-amino]-acetic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of nitroaromatic compounds, including INBAA, as prodrugs that can selectively target hypoxic tumor environments. The nitro group in these compounds can be reduced under hypoxic conditions, leading to the release of cytotoxic agents specifically within tumors while sparing normal tissues. This selectivity enhances therapeutic effectiveness and minimizes side effects associated with traditional chemotherapeutics .
1.2 Drug Development
INBAA has been investigated for its role in synthesizing novel anticancer agents. For instance, derivatives of INBAA have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The compound's ability to act as a self-immolative linker in prodrug design allows for controlled release of active pharmaceutical ingredients (APIs) upon reaching specific biological conditions .
Biochemical Applications
2.1 Enzyme Inhibition
INBAA and its analogs have been studied for their inhibitory effects on various enzymes, including lanosterol 14α-demethylase, which is crucial for the biosynthesis of sterols in fungi and protozoa. Compounds derived from INBAA have demonstrated significant potency against Trypanosoma cruzi, the causative agent of Chagas disease, indicating its potential as a lead compound for developing new antiparasitic drugs .
2.2 Fluorescent Probes
The incorporation of the nitrobenzyl moiety into fluorescent probes has been explored for imaging applications in cancer research. These probes can be activated under specific conditions, allowing researchers to visualize hypoxic regions within tumors effectively . The ability to monitor tumor hypoxia is critical for assessing treatment responses and optimizing therapeutic strategies.
Materials Science
3.1 Self-Immolative Linkers
In materials science, INBAA serves as a self-immolative linker in the synthesis of polymeric materials that respond to environmental stimuli. These materials can be designed to release drugs or other therapeutic agents in response to specific triggers such as pH changes or the presence of certain enzymes . This application is particularly relevant in developing smart drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of [Isopropyl-(4-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Functional Group Analysis
- Nitro Group (Target Compound): The nitro group increases acidity of the acetic acid moiety compared to bromo or amino analogs.
- Nitroso Group (CAS 2624122-60-5): Nitroso derivatives are often associated with nitrosamine impurities, which are regulated in pharmaceuticals due to carcinogenic risks .
- Amino Group (CAS 1401669-05-3): The amino group increases basicity, enabling salt formation for improved bioavailability .
Physicochemical Properties
- Lipophilicity: The LogP of 2.59 for 2-Amino-2-(4-isopropylphenyl)acetic acid suggests moderate lipophilicity, whereas the nitro group in the target compound likely reduces LogP due to its polar nature .
- Stability : Nitro groups are generally stable under ambient conditions but may degrade under strong reducing environments. In contrast, nitroso analogs (e.g., CAS 90918-65-3) are photolabile and thermally unstable .
Biological Activity
Isopropyl-(4-nitro-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group and the isopropyl-amino structure suggests significant interactions with biological systems, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- IUPAC Name : Isopropyl (4-nitrobenzyl) amino acetate
The biological activity of Isopropyl-(4-nitro-benzyl)-amino-acetic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
- Antimicrobial Activity : The nitro group is known for its role in antimicrobial properties, possibly disrupting microbial cell membranes or interfering with nucleic acid synthesis.
- Antibiofilm Activity : Similar compounds have shown efficacy in preventing biofilm formation, which is crucial in treating chronic infections.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds, providing insights into the expected activity of Isopropyl-(4-nitro-benzyl)-amino-acetic acid:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 62.5 | Staphylococcus aureus |
| Compound B | 125 | Escherichia coli |
| Isopropyl-(4-nitro-benzyl)-amino-acetic acid (predicted) | TBD | Various Gram-positive and Gram-negative bacteria |
Note: MIC values are determined through standard broth microdilution methods.
Cytotoxicity Studies
Cytotoxicity assays using mammalian cell lines provide a measure of safety for potential therapeutic agents. Preliminary results suggest that while some nitro-containing compounds exhibit cytotoxic effects at high concentrations, Isopropyl-(4-nitro-benzyl)-amino-acetic acid's toxicity profile remains to be fully characterized.
Case Studies
- Antimicrobial Efficacy : A study on related nitrobenzyl compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains, suggesting that Isopropyl-(4-nitro-benzyl)-amino-acetic acid could exhibit similar properties due to structural similarities.
- Biofilm Inhibition : Research has indicated that compounds with similar structures can effectively disrupt biofilm formation. This could be critical in developing treatments for infections resistant to conventional antibiotics.
Comparison with Related Compounds
To contextualize the activity of Isopropyl-(4-nitro-benzyl)-amino-acetic acid, we compare it with structurally similar compounds:
| Compound | Structure | Antimicrobial Activity | Notes |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Similar aromatic ring | Moderate | Common herbicide with antibacterial properties |
| Isopropylamine derivatives | Similar amine structure | Variable | Used in various pharmaceutical applications |
Q & A
Q. How to address discrepancies between computational predictions and experimental reactivity data?
- Methodology : Re-evaluate solvent effects (SMD continuum model) or transition-state barriers in DFT. Experimentally probe alternative pathways (e.g., radical mechanisms via EPR spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
